3-Chloro-2-fluoro-5-(fluorosulfonyl)benzoic acid
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Overview
Description
3-Chloro-2-fluoro-5-(fluorosulfonyl)benzoic acid is a chemical compound with the molecular formula C7H3ClF2O4S It is characterized by the presence of chloro, fluoro, and fluorosulfonyl groups attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the fluorosulfonylation of a precursor compound, such as 3-Chloro-2-fluoro-5-(chlorosulfonyl)benzoic acid, using appropriate fluorinating agents . The reaction conditions often include the use of solvents like dichloromethane and catalysts to facilitate the substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-fluoro-5-(fluorosulfonyl)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The fluorosulfonyl group can be hydrolyzed to form sulfonic acid derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include fluorinating agents, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation may produce sulfonic acids or other oxidized forms.
Scientific Research Applications
3-Chloro-2-fluoro-5-(fluorosulfonyl)benzoic acid has several scientific research applications, including:
Biology: The compound can be used in the study of enzyme inhibition and protein modification due to its reactive fluorosulfonyl group.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Chloro-2-fluoro-5-(fluorosulfonyl)benzoic acid involves its interaction with molecular targets through its reactive functional groups. The fluorosulfonyl group, in particular, can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modification of their function. This reactivity makes it a valuable tool in biochemical studies and drug design.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-2-fluorobenzoic acid: Lacks the fluorosulfonyl group, making it less reactive in certain applications.
2-Chloro-5-(fluorosulfonyl)benzoic acid: Similar structure but different positioning of the chloro and fluoro groups, which can affect its reactivity and applications.
3-(Fluorosulfonyl)benzoic acid: Lacks the chloro and fluoro substituents, making it less versatile in synthetic applications.
Uniqueness
3-Chloro-2-fluoro-5-(fluorosulfonyl)benzoic acid is unique due to the combination of chloro, fluoro, and fluorosulfonyl groups, which provide a distinct reactivity profile. This makes it particularly useful in applications requiring selective modification of biomolecules or the synthesis of complex organic compounds.
Properties
Molecular Formula |
C7H3ClF2O4S |
---|---|
Molecular Weight |
256.61 g/mol |
IUPAC Name |
3-chloro-2-fluoro-5-fluorosulfonylbenzoic acid |
InChI |
InChI=1S/C7H3ClF2O4S/c8-5-2-3(15(10,13)14)1-4(6(5)9)7(11)12/h1-2H,(H,11,12) |
InChI Key |
NIPLNMJRQPTKAQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)F)Cl)S(=O)(=O)F |
Origin of Product |
United States |
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